1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Bromination of Pyridine: The bromination of pyridine is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The brominated pyridine is then coupled with the pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Substitution Reagents: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound can be used as a probe to study the function of specific proteins or enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(5-chloropyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one
- 1-{3-[(5-iodopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one
Uniqueness
1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the pyrrolidine ring and the fluorophenyl group also contributes to its distinct chemical and biological properties.
This compound’s specific structure allows for unique interactions that may not be possible with similar compounds, making it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O2/c18-13-3-6-16(20-10-13)23-15-7-8-21(11-15)17(22)9-12-1-4-14(19)5-2-12/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXRLTGOAPEFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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